molecular formula C12H20N4O2S B12218337 Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B12218337
M. Wt: 284.38 g/mol
InChI Key: FVBPDVLNYIVLGX-UHFFFAOYSA-N
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Description

4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester: is a heterocyclic compound that belongs to the class of thiazoles It features a thiazole ring substituted with an amino group, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Piperazine: The thiazole intermediate is then reacted with 4-ethylpiperazine under basic conditions to introduce the piperazine moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced thiazole derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The thiazole ring can participate in electron transfer reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(4-methyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester
  • 4-Amino-2-(4-phenyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester
  • 4-Amino-2-(4-benzyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the ethyl group on the piperazine ring. This modification can influence the compound’s lipophilicity, solubility, and binding affinity, making it a valuable candidate for specific applications in drug design and materials science.

Properties

Molecular Formula

C12H20N4O2S

Molecular Weight

284.38 g/mol

IUPAC Name

ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H20N4O2S/c1-3-15-5-7-16(8-6-15)12-14-10(13)9(19-12)11(17)18-4-2/h3-8,13H2,1-2H3

InChI Key

FVBPDVLNYIVLGX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OCC)N

Origin of Product

United States

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